molecular formula C28H25ClN2O10 B1141630 actinoplanone A CAS No. 115655-86-2

actinoplanone A

カタログ番号: B1141630
CAS番号: 115655-86-2
分子量: 584.963
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Actinoplanone A is a cytotoxic polycyclic xanthone natural product (BPXNP) isolated from the bacterial genus Actinoplanes. It features a hexacyclic core structure with a benzyl ketone moiety and an NH2 group, as evidenced by its molecular formula C28H25N2O10Cl . This compound exhibits potent cytotoxicity, though its precise mechanism of action remains unelucidated . Actinoplanone A is structurally distinguished from its analog, actinoplanone B, by the substitution of the NH2 group with a hydrogen atom and a chlorine addition, resulting in the molecular formula C28H24NO10Cl .

特性

CAS番号

115655-86-2

分子式

C28H25ClN2O10

分子量

584.963

同義語

actinoplanone A

製品の起源

United States

類似化合物との比較

Structural Differences

  • Actinoplanone A vs. B: The NH2 group in actinoplanone A is replaced by a hydrogen atom in actinoplanone B, accompanied by the addition of a chlorine atom.
  • Simaomicin α and Kigamicin A : These compounds lack the benzyl ketone moiety but feature distinct oxygenation patterns and heteroaromatic substitutions, which may influence their solubility and target binding .

Functional Implications of Structural Variations

  • The NH2 group in actinoplanone A may enhance hydrogen bonding with biological targets compared to actinoplanone B’s chlorine substitution.
  • The benzyl ketone moiety in actinoplanone A could contribute to its reactivity, analogous to benzyl ketones in pharmaceuticals like oxcarbazepine .

Research Findings and Gaps

  • Mechanistic Uncertainty: No BPXNP, including actinoplanone A, has a fully elucidated mechanism of action. Proposed hypotheses include DNA intercalation, enzyme inhibition, or disruption of cellular membranes .
  • Therapeutic Potential: Actinoplanone A’s cytotoxicity positions it as a candidate for anticancer drug development, though structure-activity relationship (SAR) studies are needed to optimize efficacy and reduce toxicity .

Q & A

Q. What experimental methodologies are recommended for the initial characterization of actinoplanone A's physicochemical properties?

To characterize actinoplanone A, employ a multi-technique approach:

  • Spectroscopic Analysis : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .
  • Chromatographic Profiling : HPLC or UPLC with UV/Vis detection to assess stability under varying pH/temperature conditions.
  • Crystallography : X-ray diffraction for absolute stereochemical determination.
    Example Data Table:
TechniqueKey ParametersOutcome Example
NMR (CDCl₃)δ 5.32 (d, J=8.4 Hz, H-7)Confirms olefinic proton
HRMS (ESI+)m/z 485.2456 [M+H]⁺ (calc. 485.2451)Validates molecular formula

Q. How can researchers optimize the isolation of actinoplanone A from microbial sources?

  • Fermentation Optimization : Vary carbon/nitrogen sources (e.g., glucose vs. glycerol) and aeration rates to enhance yield .
  • Extraction Protocols : Test solvent polarities (ethyl acetate vs. butanol) and sequential partitioning for selectivity.
  • Bioassay-Guided Fractionation : Use cytotoxicity assays (e.g., against HeLa cells) to track bioactive fractions .

Q. What in vitro assays are suitable for preliminary evaluation of actinoplanone A's bioactivity?

  • Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases relevant to disease pathways .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for actinoplanone A be systematically addressed?

  • Meta-Analysis Framework : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell line heterogeneity) .
  • Experimental Replication : Reproduce studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) .
  • Mechanistic Follow-Up : Use transcriptomics or proteomics to validate target engagement (e.g., RNA-seq after treatment) .

Q. What strategies are effective for elucidating actinoplanone A's mode of action at the molecular level?

  • Target Identification : Combine affinity chromatography (biotinylated actinoplanone A) with SILAC-based proteomics .
  • Structural Dynamics : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding interactions .
  • Gene Knockout Models : CRISPR-Cas9 editing of putative targets (e.g., MAPK1) in cell lines to confirm functional relevance .

Q. How should researchers design studies to explore actinoplanone A's potential synergies with existing therapeutics?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in dual-drug treatments .
  • Pharmacokinetic Integration : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic interactions .
  • In Vivo Validation : Xenograft models with co-treatment regimens (e.g., actinoplanone A + cisplatin) to measure tumor regression .

Q. What advanced analytical techniques are critical for resolving actinoplanone A's stereochemical ambiguities?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data .
  • Cocrystallization : Co-crystallize with heavy atoms (e.g., selenomethionine) for phasing in X-ray studies .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a clinical pharmacology study on actinoplanone A?

  • Population : Patients with refractory tumors (e.g., Phase I trial).
  • Intervention : Intravenous actinoplanone A (dose escalation).
  • Comparison : Placebo or standard care.
  • Outcome : Maximum tolerated dose (MTD) and adverse event profile.
  • Time : 12-month follow-up for toxicity assessment .

Q. What statistical models are appropriate for dose-response relationships in actinoplanone A studies?

  • Logistic Regression : For binary outcomes (e.g., response vs. non-response).
  • Hill Equation : Fit sigmoidal curves to determine EC₅₀ values.
  • Bayesian Hierarchical Models : Incorporate prior data to refine dose predictions .

Data Management and Reproducibility

Q. How to ensure reproducibility in actinoplanone A's bioactivity assays?

  • Open Protocols : Share detailed SOPs via platforms like Protocols.io .
  • Blinded Experiments : Assign coded samples to eliminate observer bias .
  • Data Deposition : Upload raw spectra/assay data to repositories (e.g., Zenodo) .

Q. What tools facilitate collaborative research on actinoplanone A's structure-activity relationships (SAR)?

  • Cheminformatics Platforms : Use KNIME or RDKit for SAR trend analysis.
  • Collaborative Databases : Contribute to PubChem or ChEMBL with annotated bioactivity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。